molecular formula C7H14ClNO2 B3047893 (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride CAS No. 1476780-44-5

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B3047893
CAS No.: 1476780-44-5
M. Wt: 179.64
InChI Key: HMDTZGADNNOTKS-TYSVMGFPSA-N
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Description

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino group and a carboxylic acid group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the use of L-aspartic acid as a precursor. The synthetic route includes several steps such as protection of functional groups, cyclization, and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-amino-2,2-dimethylcyclopentane-1-carboxylic acid hydrochloride
  • (1S,3R)-3-amino-2,2-dimethylcyclohexane-1-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has a smaller ring size, which can influence its reactivity and interaction with biological targets. The cyclobutane ring introduces strain into the molecule, which can affect its chemical behavior and make it a unique candidate for various applications .

Properties

IUPAC Name

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1N)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476780-44-5
Record name Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476780-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
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(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 3
(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
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(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
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(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
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(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

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